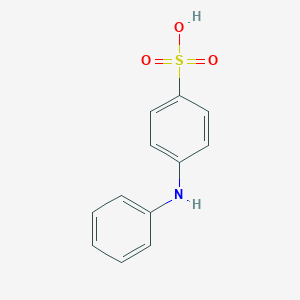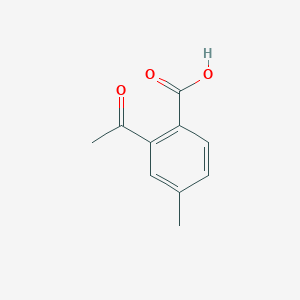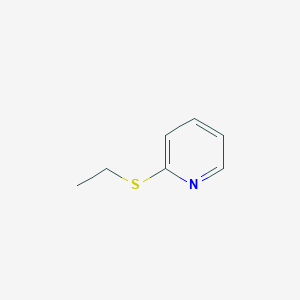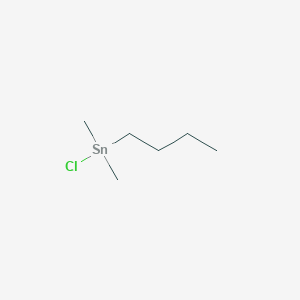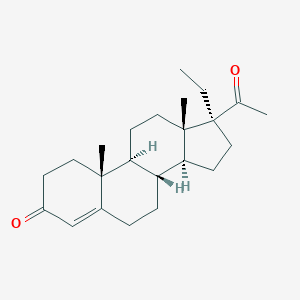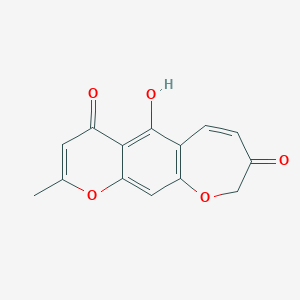
Pteroxylone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pteroxylone is a natural compound that is found in various plants such as Xylopia aethiopica, Annona muricata, and Annona cherimola. It belongs to the class of compounds known as acetogenins and has been found to possess various biological activities.
作用機序
The mechanism of action of Pteroxylone is not fully understood. However, it has been proposed that it acts by inhibiting the mitochondrial complex I, which leads to the depletion of ATP and the induction of apoptosis. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the expression of various oncogenes.
Biochemical and Physiological Effects:
Pteroxylone has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the expression of various oncogenes. It has also been found to possess antimalarial and antiparasitic activities. In addition, it has been found to possess insecticidal and fungicidal activities.
実験室実験の利点と制限
The advantages of using Pteroxylone in lab experiments are that it is a natural compound, it possesses various biological activities, and it has the potential to be developed into a drug. The limitations of using Pteroxylone in lab experiments are that its mechanism of action is not fully understood, and it may have toxic effects on normal cells.
将来の方向性
There are several future directions for the research on Pteroxylone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop derivatives of Pteroxylone with improved biological activities and reduced toxicity. Additionally, Pteroxylone could be tested in animal models to evaluate its efficacy and safety for use in humans.
Conclusion:
Pteroxylone is a natural compound that possesses various biological activities such as anticancer, antitumor, antimalarial, and antiparasitic activities. Its mechanism of action is not fully understood, but it has been proposed to act by inhibiting the mitochondrial complex I. Pteroxylone has the potential to be developed into a drug, and further research is needed to fully understand its biological activities and potential as a therapeutic agent.
合成法
Pteroxylone can be synthesized from the seeds of Annona cherimola. The seeds are first extracted with methanol, and the extract is then fractionated using various solvents such as hexane, ethyl acetate, and chloroform. The chloroform fraction is then subjected to column chromatography to obtain Pteroxylone.
科学的研究の応用
Pteroxylone has been found to possess various biological activities such as anticancer, antitumor, antimalarial, and antiparasitic activities. It has also been found to possess insecticidal and fungicidal activities. These biological activities make Pteroxylone a potential candidate for drug development.
特性
CAS番号 |
18836-19-6 |
|---|---|
分子式 |
C14H10O5 |
分子量 |
258.23 g/mol |
IUPAC名 |
5-hydroxy-2-methylpyrano[3,2-h][1]benzoxepine-4,8-dione |
InChI |
InChI=1S/C14H10O5/c1-7-4-10(16)13-12(19-7)5-11-9(14(13)17)3-2-8(15)6-18-11/h2-5,17H,6H2,1H3 |
InChIキー |
OSQXJHAPGANXQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
正規SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



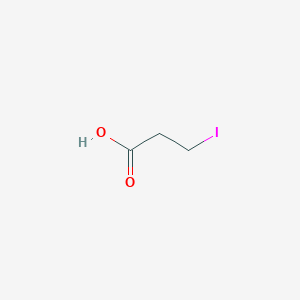
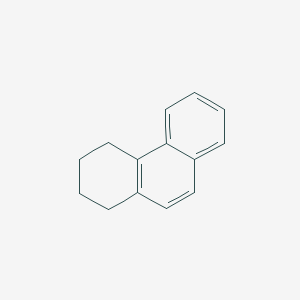
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)

